2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
Description
This compound is a heterocyclic organic molecule featuring a dihydropyridazinone core substituted with a 4-fluorophenyl group and a piperidine-linked benzodioxole moiety.
Properties
IUPAC Name |
2-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4/c25-19-4-1-17(2-5-19)20-6-8-23(29)28(26-20)14-16-9-11-27(12-10-16)24(30)18-3-7-21-22(13-18)32-15-31-21/h1-8,13,16H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWGBLVAXRMALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analysis Using Crystallographic Tools
- SHELX Suite: The SHELX system () is widely used for small-molecule refinement, including heterocycles like dihydropyridazinones. For example, derivatives with fluorophenyl or piperidine motifs often require high-resolution data for accurate bond-length and angle determination, a strength of SHELXL .
- ORTEP-III: Programs like ORTEP () enable visualization of puckered rings, critical for understanding conformational flexibility in dihydropyridazinones. The target compound’s piperidine ring likely adopts a chair or twist-boat conformation, comparable to other N-substituted piperidines analyzed via ORTEP .
- Ring Puckering Coordinates: The Cremer-Pople parameters () define non-planar ring geometries. For instance, the dihydropyridazinone core may exhibit puckering (amplitude q and phase angle φ), influencing its interaction with biological targets. Similar analyses have been applied to cyclopentane and pyranose derivatives .
Key Challenges in Comparative Analysis
Methodological Gaps : While SHELX and ORTEP are standard for structural analysis, computational modeling (e.g., DFT, molecular docking) would be required to predict binding modes or metabolic pathways.
Research Implications
The compound’s benzodioxole group may confer resistance to oxidative metabolism, as seen in analogues like piperine or paroxetine. Future work should prioritize:
Q & A
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